molecular formula C8H13N3 B1283136 6-Tert-butylpyridazin-3-amine CAS No. 82560-18-7

6-Tert-butylpyridazin-3-amine

Cat. No. B1283136
CAS RN: 82560-18-7
M. Wt: 151.21 g/mol
InChI Key: GLJRGMQRSXNYEO-UHFFFAOYSA-N
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Description

6-Tert-butylpyridazin-3-amine is a chemical compound that is part of a broader class of pyridazine derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The tert-butyl group attached to the pyridazine ring is a sterically demanding substituent that can influence the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of compounds related to 6-tert-butylpyridazin-3-amine involves multi-step chemical reactions starting from simple precursors. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a structurally related compound, starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . These methods demonstrate the versatility of synthetic approaches in creating a variety of substituted pyridazine derivatives.

Molecular Structure Analysis

The molecular structure of related compounds, such as the Schiff base derivatives of 6-tert-butylpyridazin-3-amine, has been characterized using techniques like X-ray crystallography. For example, the crystal structure of one such derivative shows intramolecular hydrogen bonding, which is crucial for the stability of the molecule . The presence of the tert-butyl group can influence the overall molecular conformation and packing in the solid state.

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, including amine exchange reactions. For example, 3-tert-butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide, a compound with a tert-butyl group and a pyridazine-like triazine ring, participates in amine exchange reactions with amino acids to form new compounds . These reactions highlight the reactivity of the nitrogen-containing heterocycles and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-tert-butylpyridazin-3-amine derivatives are influenced by the presence of the tert-butyl group and other substituents. For instance, the tert-butyl group is known to be slightly electron-releasing, which can affect the electronic properties of the molecule, as seen in the cyclic voltammetric data of related terpyridine complexes . Additionally, the steric bulk of the tert-butyl group can prevent certain molecular interactions, such as face-to-face π-interactions, which are typical for simpler ligands . These properties are essential for understanding the behavior of these compounds in different environments and their potential applications.

Scientific Research Applications

Asymmetric Synthesis of Amines

6-Tert-butylpyridazin-3-amine is utilized in asymmetric synthesis of amines. N-tert-Butanesulfinyl imines, closely related to 6-tert-butylpyridazin-3-amine, are versatile intermediates for synthesizing a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols. These compounds are prepared using enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, demonstrating significant utility in asymmetric synthesis (Ellman, Owens, & Tang, 2002).

Catalysis and Ligand Synthesis

6-Tert-butylpyridazin-3-amine and its derivatives are used in the development of ligands for asymmetric catalysis. This application is vital in the synthesis of structurally complex and biologically significant molecules. The flexibility and effectiveness of these ligands have made them essential in various catalytic processes (Xu, Chowdhury, & Ellman, 2013).

Photochemical and Thermal Synthesis

In photochemical and thermal synthesis, compounds like 6-Tert-butylpyridazin-3-amine play a crucial role. They are used in synthesizing polypyridine ruthenium(II) complexes, which have applications in photochemical experiments and ligand interchange reactions. This highlights the compound's significance in creating complex molecular structures through photochemical means (Bonnet et al., 2003).

Antimicrobial Agents

Derivatives of 6-Tert-butylpyridazin-3-amine, such as 1,3,5-triazine derivatives, have been synthesized and evaluated for their antimicrobial properties against various microorganisms. These derivatives have shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative strains, indicating the compound's potential in developing new antimicrobial agents (Malik & Patel, 2017).

DNA and Protein Binding

6-Tert-butylpyridazin-3-amine derivatives are used in the synthesis of cyclometalated complexes that exhibit efficient binding with calf thymus DNA and proteins like bovine serum albumin. This application is significant in exploring interactions at the molecular level, which can be vital in drug development and understanding biological processes (Mukhopadhyay et al., 2015).

Safety and Hazards

6-Tert-butylpyridazin-3-amine is classified as a potentially hazardous substance. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with eyes, skin, or clothing should also be avoided. It is advised to use this substance only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-tert-butylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-8(2,3)6-4-5-7(9)11-10-6/h4-5H,1-3H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJRGMQRSXNYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548477
Record name 6-tert-Butylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82560-18-7
Record name 6-tert-Butylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-tert-butylpyridazin-3-amine
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